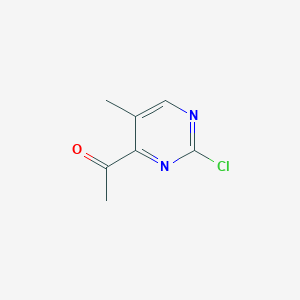

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone

Description

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene

Properties

IUPAC Name |

1-(2-chloro-5-methylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-3-9-7(8)10-6(4)5(2)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAHJYYUFCTRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735271 | |

| Record name | 1-(2-Chloro-5-methylpyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416351-95-5 | |

| Record name | 1-(2-Chloro-5-methylpyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidin-4-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Amines or alcohols.

Substitution: Chloro-substituted pyrimidines or other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

- 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone serves as an important intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of 4-amino-5-methylpyridone derivatives, which are precursors for the synthesis of finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used for treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy .

-

Antiparasitic Activity :

- Research indicates that pyrimidine derivatives, including those derived from 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone, exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds demonstrate selective inhibition of target enzymes involved in the parasite's metabolism, suggesting potential therapeutic applications .

-

Inhibitors of BCL6 :

- Another significant application is in the optimization of BCL6 inhibitors. Compounds derived from 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone have shown promise in targeting BCL6, a transcriptional repressor implicated in various cancers. The structure–activity relationship (SAR) studies indicate that modifications to this scaffold can enhance potency and selectivity against cancer cells .

Synthetic Applications

- Organic Synthesis :

-

Environmental Considerations :

- Recent advancements focus on developing greener synthetic methodologies involving 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone, aiming to reduce waste and improve efficiency in industrial applications. This includes optimizing reaction conditions to minimize the use of hazardous solvents and reagents .

Mechanism of Action

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone is similar to other pyrimidine derivatives such as 2-chloro-5-methylpyrimidin-4-amine and 2-chloro-5-methylpyridine. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone lies in its specific functional groups and potential for diverse chemical transformations.

Comparison with Similar Compounds

2-Chloro-5-methylpyrimidin-4-amine

2-Chloro-5-methylpyridine

2-Chloro-5-methoxypyridine

This comprehensive overview provides a detailed understanding of 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone can be represented as follows:

This compound features a chloro-substituted pyrimidine ring attached to an ethanone group, which may influence its biological interactions.

Biological Activity Overview

-

Antimicrobial Activity :

Research indicates that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone have been shown to inhibit the growth of various bacterial strains, including ESKAPE pathogens, which are notorious for their resistance to antibiotics . -

Anticancer Potential :

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related pyrimidine derivatives can induce apoptosis in cancer cell lines by targeting specific cellular pathways . In particular, the ability to inhibit key enzymes involved in tumor progression has been noted. -

Mechanism of Action :

The mechanism by which 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone exerts its effects may involve modulation of signaling pathways associated with cell proliferation and survival. For example, inhibition of the ERK5 pathway has been documented in related compounds .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates. The results indicated that 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone | E. coli | 32 µg/mL |

| 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone | S. aureus | 16 µg/mL |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and A172) demonstrated that treatment with 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone resulted in a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A172 | 15 |

Research Findings

Recent studies have provided insights into the biological mechanisms underlying the activity of this compound:

- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Molecular Docking Studies : Computational analyses suggest that 1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate reasonable absorption and bioavailability profiles, making it a candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.